molecular formula C13H15F3O4S B13785033 Cyclopropanemethanol, 1-[[4-(trifluoromethyl)phenoxy]methyl]-, methanesulfonate

Cyclopropanemethanol, 1-[[4-(trifluoromethyl)phenoxy]methyl]-, methanesulfonate

Cat. No.: B13785033
M. Wt: 324.32 g/mol
InChI Key: WBRZKRXYEQOTPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropanemethanol, 1-[[4-(trifluoromethyl)phenoxy]methyl]-, methanesulfonate is a chemical compound known for its unique structure and properties. It contains a cyclopropane ring, a trifluoromethyl group, and a methanesulfonate ester, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanemethanol, 1-[[4-(trifluoromethyl)phenoxy]methyl]-, methanesulfonate typically involves the reaction of cyclopropanemethanol with 4-(trifluoromethyl)phenol in the presence of a suitable base and a methanesulfonyl chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanemethanol, 1-[[4-(trifluoromethyl)phenoxy]methyl]-, methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve specific solvents and temperature control .

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and carboxylic acids, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Scientific Research Applications

Cyclopropanemethanol, 1-[[4-(trifluoromethyl)phenoxy]methyl]-, methanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopropanemethanol, 1-[[4-(trifluoromethyl)phenoxy]methyl]-, methanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a potent compound in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropanemethanol, 1-(trifluoromethyl)-, 1-methanesulfonate
  • Trifluoromethyl ketones
  • Trifluoromethylated aromatic compounds

Uniqueness

Cyclopropanemethanol, 1-[[4-(trifluoromethyl)phenoxy]methyl]-, methanesulfonate is unique due to its combination of a cyclopropane ring and a trifluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C13H15F3O4S

Molecular Weight

324.32 g/mol

IUPAC Name

[1-[[4-(trifluoromethyl)phenoxy]methyl]cyclopropyl]methyl methanesulfonate

InChI

InChI=1S/C13H15F3O4S/c1-21(17,18)20-9-12(6-7-12)8-19-11-4-2-10(3-5-11)13(14,15)16/h2-5H,6-9H2,1H3

InChI Key

WBRZKRXYEQOTPN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1(CC1)COC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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